An In-depth Technical Guide to (7-Fluoro-1H-indol-2-yl)methanamine: Structure, Properties, and Potential Applications
An In-depth Technical Guide to (7-Fluoro-1H-indol-2-yl)methanamine: Structure, Properties, and Potential Applications
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and target-binding interactions. This guide provides a comprehensive technical overview of (7-Fluoro-1H-indol-2-yl)methanamine, a fluorinated indole derivative with potential applications in drug discovery and development. Given the limited publicly available data for this specific molecule, this guide will draw upon information from closely related analogs to infer its chemical and physical properties, propose synthetic routes, and discuss its potential pharmacological relevance.
Chemical Structure and Core Properties
(7-Fluoro-1H-indol-2-yl)methanamine is characterized by an indole ring system with a fluorine atom at the 7-position and a methanamine group at the 2-position.
Table 1: Core Properties of (7-Fluoro-1H-indol-2-yl)methanamine
| Property | Value | Source/Method |
| CAS Number | 1271660-32-2 | Chemical Substance Information[2] |
| Molecular Formula | C₉H₉FN₂ | Calculated |
| Molecular Weight | 164.18 g/mol | Calculated |
| Exact Mass | 164.0753 | Calculated[3] |
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// Invisible nodes for bond centering B1 [shape=point, pos="0.6,1.2!"]; B2 [shape=point, pos="1.2,0.6!"]; B3 [shape=point, pos="0.6,0!"]; B4 [shape=point, pos="-0.6,0!"]; B5 [shape=point, pos="-1.2,-0.6!"]; B6 [shape=point, pos="-0.6,-1.2!"]; B7 [shape=point, pos="0.6,-1.2!"]; B8 [shape=point, pos="1.8,0!"]; B9 [shape=point, pos="1.8,-1.2!"]; B10 [shape=point, pos="1.8,1.2!"]; B11 [shape=point, pos="3,1.2!"];
// Bonds C3a -- N1 [label=""]; N1 -- H1[label=""]; B1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C3a [label=""]; C3a -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C7a [label=""]; C7a -- C3 [label=""]; C7 -- F7 [label=""]; C2 -- C8 [label=""]; C8 -- N9 [label=""]; N9 -- H9_1 [label=""]; N9 -- H9_2 [label=""]; C8 -- H8_1 [label=""]; C8 -- H8_2 [label=""];
// Double bonds edge [style=double]; C2 -- B1; C3 -- B2; C4 -- B4; C5 -- B5; C6 -- B6; C7a -- B8;
}
Caption: Chemical structure of (7-Fluoro-1H-indol-2-yl)methanamine.
Predicted Physical Properties
Table 2: Predicted and Analogous Physical Properties
| Property | (7-Fluoro-1H-indol-2-yl)methanamine (Predicted) | (1H-Indol-3-yl)methanamine | (5-Fluoro-1H-indol-2-yl)methanamine |
| Appearance | Solid or liquid | - | Solid or liquid[4] |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and DMSO. | - | Soluble in ethanol and DMSO[4] |
| pKa (of amine) | ~9-10 | ~9.8 | ~9-10 |
| Storage | 2-8°C, inert atmosphere, keep in dark place[4] | - | 2-8°C, inert atmosphere, keep in dark place[4] |
The introduction of a fluorine atom generally increases the lipophilicity of a molecule, which may decrease its aqueous solubility.[5] However, the basic amine group allows for salt formation in acidic conditions, which would enhance its solubility in aqueous solutions.
Synthesis and Reactivity
A definitive, published synthetic route for (7-Fluoro-1H-indol-2-yl)methanamine is not currently available. However, a plausible synthetic strategy can be devised based on established methods for the synthesis of 2-aminomethylindoles.[6] A common approach involves the cyclization of a suitably substituted precursor.
One potential synthetic pathway could start from 2-fluoro-6-nitro-toluene. This starting material can undergo a series of reactions to introduce the necessary functionalities for indole ring formation and the subsequent elaboration to the methanamine.
Caption: Logical relationship of the 7-fluoroindole core to potential therapeutic applications.
Conclusion and Future Directions
(7-Fluoro-1H-indol-2-yl)methanamine is a fluorinated indole derivative with a chemical structure that suggests potential for biological activity. Although specific experimental data for this compound is limited, by drawing parallels with related fluorinated indoles and 2-aminomethylindoles, we can anticipate its physicochemical properties and potential applications. The 7-fluoroindole scaffold has demonstrated promise in the development of anti-infective, CNS-active, and anticancer agents.
Future research should focus on the definitive synthesis and characterization of (7-Fluoro-1H-indol-2-yl)methanamine. Subsequent in-vitro and in-vivo studies are necessary to elucidate its pharmacological profile and therapeutic potential. The insights provided in this guide, based on the established chemistry and pharmacology of related compounds, offer a solid foundation for initiating such investigations.
References
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PubChem. (n.d.). (S)-5,7-Difluoro-I+/-methyl-1H-indole-3-ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
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Chemical Substance Information. (n.d.). (7-FLUORO-1H-INDOL-2-YL)METHANAMINE. Retrieved from [Link]
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- Devshetwar, N. S., Nargund, L. V. G., Havannavar, N. T., & Nargund, S. L. (2012). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. Research Journal of Pharmacy and Technology, 5(11), 1446-1451.
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- Szabo, G., & Blasko, G. (2024).
- Szlachta, M., & Wsol, V. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(29), 17698-17719.
- Szewczyk, M., & Wozniak, K. (1963). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry, 6(4), 447-449.
